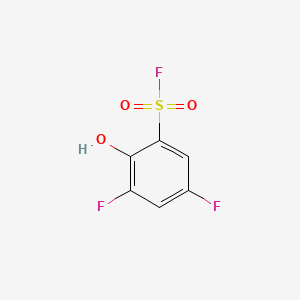
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride typically involves the fluorination of 3,5-difluoro-2-hydroxybenzenesulfonyl chloride. One common method is the chlorine–fluorine exchange reaction, where the sulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . Another approach involves the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Ketones and Alkanes: Formed by oxidation and reduction of the hydroxyl group, respectively.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This property makes it useful for enzyme inhibition and protein labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluoro-2-hydroxybenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Uniqueness
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and stability. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in chemical biology and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H3F3O3S |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
3,5-difluoro-2-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3F3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |
InChI-Schlüssel |
XHNKHQVKJTXSOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)O)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


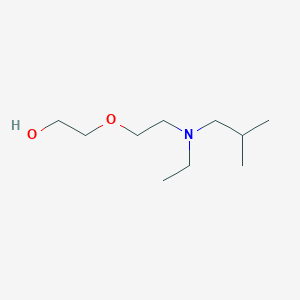
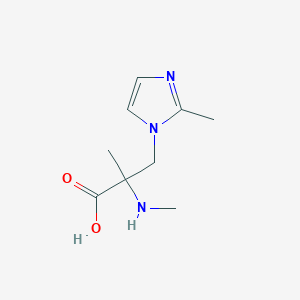
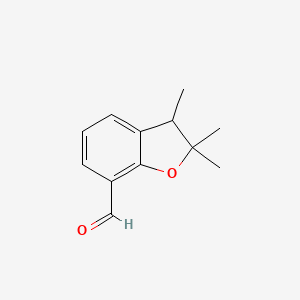
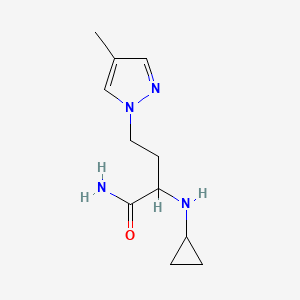


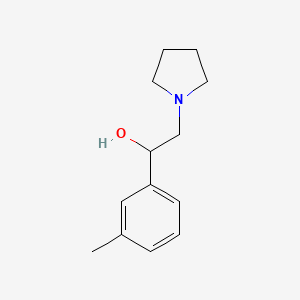
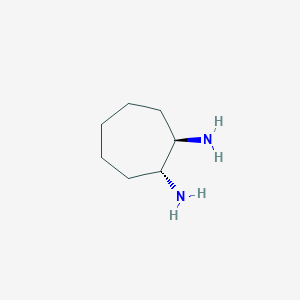

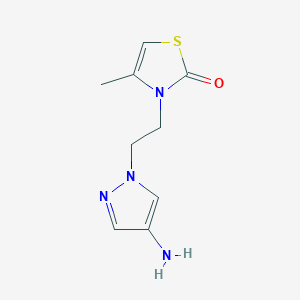
![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)



